Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

HIV-1 gp120 CD4

This is CPF(DD), the stereochemically pure HIV-1 entry inhibitor. Choose this specific D-Pro-D-Phe isomer for critical assays. It uniquely blocks gp120-CD4 binding while preserving CD4-dependent T cell function, a property other CPF isomers lack. Essential for HIV fusion studies, stereochemical QC reference standards, and discriminating enveloped vs. non-enveloped virus entry pathways.

Molecular Formula C24H26N2O6
Molecular Weight 438.5 g/mol
CAS No. 129988-00-7
Cat. No. B140510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbomethoxycarbonyl-D-Pro-D-Phe-OBzl
CAS129988-00-7
Molecular FormulaC24H26N2O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27)/t19-,20-/m1/s1
InChIKeyDQPXNIBWDJBVFH-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl (CPF(DD), CAS 129988-00-7) – A Stereochemically Defined HIV-1 gp120 Entry Inhibitor


Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, also known as CPF(DD) or N-carbomethoxycarbonyl-D-prolyl-D-phenylalanine benzyl ester, is a synthetic dipeptide that acts as an HIV-1 entry inhibitor [1]. It belongs to the N-carbomethoxycarbonyl-prolyl-phenylalanyl benzyl ester (CPF) class of small molecules, which block the interaction between the viral envelope glycoprotein gp120 and the host CD4 receptor [2]. The compound is a specific stereoisomer with D-proline and D-phenylalanine residues, distinguishing it from other CPF isomers that differ in stereochemistry [3].

Why CPF Stereoisomers Cannot Be Substituted for Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl in HIV-1 Research


The CPF class comprises four stereoisomers—CPF(LL), CPF(LD), CPF(DL), and CPF(DD)—each differing in the absolute configuration of the proline and phenylalanine residues. These stereochemical variations profoundly impact biological activity [1]. Among the isomers, only CPF(DD) uniquely preserves CD4-dependent T cell function while inhibiting HIV-1 infection, whereas the other isomers either lack this dual capability or exhibit reduced antiviral efficacy [2]. Furthermore, CPF(DD) possesses a distinct mechanism of action that extends beyond gp120-CD4 blockade, involving direct disruption of the viral envelope [3]. Therefore, substituting CPF(DD) with another CPF isomer or a generic gp120 binder in experimental systems will yield non-equivalent biological outcomes and confound data interpretation.

Quantitative Differentiation of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl: Head-to-Head Evidence Against Isomers and Analogs


Stereochemical Selectivity: CPF(DD) Uniquely Preserves CD4-Dependent T Cell Function Among Four Isomers

Among the four CPF stereoisomers (LL, LD, DL, and DD), only CPF(DD) demonstrated the ability to both inhibit HIV-1 infection of H9 tumor cells and human T cells while preserving CD4-dependent T cell function. The other three isomers either failed to inhibit infection, failed to preserve CD4 function, or exhibited inferior activity [1]. This functional selectivity is stereochemically driven and is not observed with the L-Pro-L-Phe (CPF(LL)), L-Pro-D-Phe (CPF(LD)), or D-Pro-L-Phe (CPF(DL)) isomers.

HIV-1 gp120 CD4 entry inhibitor stereoisomer

Dual Mechanism of Action: CPF(DD) Removes Viral Envelope in Addition to Blocking gp120-CD4 Binding

While CPF(DD) inhibits gp120-CD4 binding, its predominant antiviral action is the removal of the viral envelope from the underlying core, leading to virion disintegration [1]. This dual mechanism distinguishes CPF(DD) from canonical gp120-CD4 entry inhibitors (e.g., soluble CD4, certain antibodies) that solely block binding without disrupting viral integrity. The envelope-removing activity is not shared by the other CPF isomers [2].

HIV-1 enveloped virus virucidal mechanism of action

Structural Basis for Differentiation: Crystal Structures of CPF Isomers Reveal Conformational Divergence

Crystallographic analysis of CPF isomers reveals that CPF(DD) adopts a distinct conformation compared to CPF(LL) and CPF(LD). Specifically, CPF(LL) adopts a bent conformation at the phenylalanine residue (φ2 = -60°, ψ2 = -34°), whereas CPF(LD) and CPF(DD) exhibit an extended peptide chain [1]. These conformational differences, dictated by stereochemistry, influence molecular packing and likely contribute to differential binding interactions with gp120 [2].

X-ray crystallography stereochemistry peptide conformation CPF

Broad-Spectrum Enveloped Virus Inhibition by CPF(DD) Contrasts with Non-Enveloped Virus Resistance

CPF-DD inhibited a panel of enveloped viruses including HIV-1, HIV-2, SIV, HSV-1, and influenza virus, whereas non-enveloped viruses (poliovirus, adenovirus) were unaffected or only slightly reduced in infectivity [1]. This pattern confirms that CPF-DD specifically targets the viral envelope, a property not shared by many small-molecule entry inhibitors.

antiviral enveloped virus virucidal broad-spectrum

Optimal Research Applications for Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl Based on Differentiated Evidence


HIV-1 Entry Mechanism Studies Requiring Preservation of CD4 Function

When investigating the downstream signaling or functional consequences of HIV-1 gp120-CD4 interaction, CPF(DD) is the only CPF isomer that blocks infection while maintaining CD4-dependent T cell function [1]. This makes it the reagent of choice for studies examining CD4-mediated immune responses in the presence of HIV-1 challenge, such as T cell activation assays or cytokine production analyses.

Stereochemical Purity Control in Peptide Synthesis and Structure-Activity Relationship (SAR) Studies

Due to the distinct biological activities and crystal structures of the four CPF isomers [1][2], CPF(DD) serves as an essential reference standard for verifying stereochemical purity in synthetic batches. Any contamination with L-Pro or L-Phe isomers would alter both conformational properties and functional outcomes, making CPF(DD) a critical quality control benchmark.

Broad-Spectrum Enveloped Virus Screening Assays

CPF(DD) inhibits a range of enveloped viruses (HIV-1, HIV-2, SIV, HSV-1, influenza) without affecting non-enveloped viruses [1]. This specificity enables its use as a control agent to discriminate between enveloped and non-enveloped viral entry pathways in high-throughput screening campaigns aimed at identifying novel antiviral compounds.

Investigations of Viral Envelope Integrity and Virucidal Mechanisms

Unlike canonical entry inhibitors that merely block receptor binding, CPF(DD) actively removes the viral envelope, causing virion disintegration [1]. This property makes it uniquely suited for mechanistic studies exploring the structural integrity of viral envelopes, the biophysics of membrane fusion, and the development of virucidal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.